molecular formula C18H17FN4O3S B12004614 5-(2-fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(2-fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12004614
M. Wt: 388.4 g/mol
InChI Key: ZSPXCOWXRWKDQY-KEBDBYFISA-N
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Description

5-(2-fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide, also known by its systematic IUPAC name, is a complex organic compound with the following structural formula:

Structure:C17H18FNO3S\text{Structure:} \quad \text{C}_{17}\text{H}_{18}\text{FNO}_3\text{S} Structure:C17​H18​FNO3​S

This compound belongs to the class of 1,2,4-triazoles and contains a hydrosulfide functional group. The presence of the fluorophenyl and trimethoxyphenyl substituents adds to its complexity.

Preparation Methods

Synthetic Routes

The synthesis of 5-(2-fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves several steps. One common synthetic route includes the following:

    Condensation Reaction:

Industrial Production Methods

Industrial-scale production of this compound typically involves modifications of the synthetic route described above. Optimization for yield, scalability, and cost-effectiveness is crucial.

Chemical Reactions Analysis

5-(2-fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions:

    Oxidation: It may be oxidized to form corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the triazole ring can yield the corresponding hydrazine or amine.

    Substitution: The fluorophenyl group can undergo substitution reactions.

Common reagents and conditions depend on the specific transformation. Major products include the sulfoxide, sulfone, and various substituted derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemical Research: As a novel 1,2,4-triazole derivative, it can serve as a building block for designing new compounds.

    Industry: Its unique structure may have applications in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains an active area of research. Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular components. Further studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

While there are other 1,2,4-triazole derivatives, the combination of the fluorophenyl and trimethoxyphenyl groups in 5-(2-fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide makes it unique. Similar compounds include other triazoles and hydrosulfides.

Properties

Molecular Formula

C18H17FN4O3S

Molecular Weight

388.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17FN4O3S/c1-24-14-9-16(26-3)15(25-2)8-11(14)10-20-23-17(21-22-18(23)27)12-6-4-5-7-13(12)19/h4-10H,1-3H3,(H,22,27)/b20-10+

InChI Key

ZSPXCOWXRWKDQY-KEBDBYFISA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=CC=CC=C3F)OC)OC

Origin of Product

United States

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